- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazoleJournal of Organic Chemistry, 1985, 50(7), 1134-6,
Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

94944-70-4 structure
Nome do Produto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-
- 2-acetyl-5-tetrahydroxybutyl imidazole
- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone
- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE
- 2-Acetyl-4(5)-tetrahydroxybutylimidazole
- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)
- 2-Acetyl-4-tetrahydroxybutylimidazole
- 2-Athbi
- C9H14N2O5
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)
- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)
- THI
- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI
- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- AKOS040744434
- 94944-70-4
- EN300-6734460
- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-
- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-
- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
- CHEMBL488336
- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole
- 2-acetyl-4-tetrahydroxybutyl imidazole
- Z2044772905
- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone
- GTPL6626
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone
- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-
- HY-14113
- UNII-HW195J55G1
- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone
- BDBM50018269
- DTXSID20241695
- Q27088980
- CS-0003202
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- A1-50281
- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-
- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
- MFCD08752516
- SR-01000946375
- SCHEMBL306015
- HMS3648I14
- SCHEMBL10040084
- GLXC-10608
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-
- 2-Acetyl-5-(tetrahydroxybutyl)imidazole
- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE
- SR-01000946375-1
- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- HW195J55G1
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone
-
- MDL: MFCD08752516
- Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1
- Chave InChI: CQSIXFHVGKMLGQ-BWZBUEFSSA-N
- SMILES: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO
Propriedades Computadas
- Massa Exacta: 230.09000
- Massa monoisotópica: 230.09027155g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 5
- Complexidade: 250
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -2.7
- Superfície polar topológica: 127Ų
Propriedades Experimentais
- Densidade: 1.536±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Slightly soluble (28 g/l) (25 º C),
- Coeficiente de partição da água: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).
- PSA: 126.67000
- LogP: -1.64020
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Informações de segurança
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Dados aduaneiros
- CÓDIGO SH:2933290090
- Dados aduaneiros:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6734460-5.0g |
1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |
94944-70-4 | 95% | 5.0g |
$8568.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |
2-Acetyl-4-tetrahydroxybutylimidazole, |
94944-70-4 | ≥95% | 1mg |
¥1,045.00 | 2023-07-11 | |
Apollo Scientific | BICL2051-50mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 50mg |
£337.00 | 2025-02-21 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 10mg |
¥9355.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 1mg |
¥1368.00 | 2022-04-26 | |
Enamine | EN300-6734460-0.25g |
1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |
94944-70-4 | 95% | 0.25g |
$1462.0 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 500ug |
¥771.00 | 2022-04-26 | |
Biosynth | MA61366-500 mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 500MG |
$1,470.00 | 2023-01-04 | ||
Biosynth | MA61366-250 mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 250MG |
$797.50 | 2023-01-04 | ||
Biosynth | MA61366-100 mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 100MG |
$370.00 | 2023-01-04 |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Acetic acid Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Silver nitrate Solvents: Water
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referência
- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazoleJournal of Organic Chemistry, 1985, 50(7), 1133-4,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
Referência
- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Referência
- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931Tetrahedron, 2013, 69(20), 4041-4046,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water
Referência
- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoleTetrahedron Letters, 1995, 36(33), 5969-72,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
Referência
- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
Referência
- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune DisordersJournal of Medicinal Chemistry, 2009, 52(13), 3941-3953,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Referência
- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food ColoringsJournal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
Referência
- Process for preparation of imidazole derivatives, China, , ,
Método de produção 10
Condições de reacção
Referência
- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazolesJournal of Organic Chemistry, 1997, 62(4), 1023-1032,
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials
- 2-Ethoxy-2-propenenitrile
- D-Fructose,1-amino-1-deoxy-
- Glucosamine hydrochloride
- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)
- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Literatura Relacionada
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Produtos relacionados
- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)
- 2172503-09-0(tert-butyl 2-(2-sulfanylpropyl)pyrrolidine-1-carboxylate)
- 919021-26-4([4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine)
- 1506174-82-8(1-[4-(Azetidin-3-yl)piperazin-1-yl]-2-(dimethylamino)ethan-1-one)
- 2034500-19-9(N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-phenyl-1,2-oxazole-3-carboxamide)
- 27796-53-8(Benzoic acid, 3-chloro-, 2-bromoethyl ester)
- 1544849-38-8(2-2-(4-fluorophenyl)propylpyrrolidine)
- 2854-16-2(1-Amino-2-methylpropan-2-ol)
- 1807294-06-9(Methyl 5-cyano-3-hydroxymethyl-2-methylbenzoate)
- 1596683-46-3(1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-ol)
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
